molecular formula C18H18BrN3O5S B3461562 4-bromo-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide

4-bromo-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide

Katalognummer B3461562
Molekulargewicht: 468.3 g/mol
InChI-Schlüssel: LQASBOBUOKZAOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that was initially developed as a treatment for kidney and liver cancer. The compound is a multi-kinase inhibitor that works by blocking the activity of several enzymes involved in tumor growth and angiogenesis. Sorafenib has been extensively studied for its potential use in cancer therapy, and several clinical trials have shown promising results.

Wirkmechanismus

Sorafenib works by blocking the activity of several enzymes involved in tumor growth and angiogenesis. The compound inhibits the activity of RAF kinase, which is involved in the MAPK/ERK signaling pathway that regulates cell growth and proliferation. Sorafenib also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors. By blocking these enzymes, Sorafenib can slow down tumor growth and prevent the formation of new blood vessels.
Biochemical and Physiological Effects:
Sorafenib has several biochemical and physiological effects on cancer cells. The compound can induce cell cycle arrest and apoptosis, or programmed cell death, in cancer cells. Sorafenib can also inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. Additionally, Sorafenib can inhibit the formation of new blood vessels, which can starve tumors of nutrients and oxygen.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. Sorafenib is also stable and can be stored for long periods of time. Additionally, Sorafenib has been extensively studied, and there is a large body of literature on its mechanism of action and potential use in cancer therapy.
However, there are also some limitations to the use of Sorafenib in lab experiments. The compound is relatively expensive, which can limit its use in large-scale experiments. Additionally, Sorafenib has a relatively narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.

Zukünftige Richtungen

There are several future directions for the use of Sorafenib in cancer therapy. One area of research is the development of combination therapies that use Sorafenib in combination with other drugs to increase its effectiveness. Another area of research is the development of Sorafenib analogs that have improved potency and selectivity for specific kinases involved in tumor growth and angiogenesis. Additionally, there is ongoing research into the use of Sorafenib in the treatment of other types of cancer, including breast, lung, and pancreatic cancer.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied for its potential use in cancer therapy. The compound has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Several clinical trials have also shown promising results for the use of Sorafenib in the treatment of other types of cancer, including breast, lung, and pancreatic cancer.

Eigenschaften

IUPAC Name

4-bromo-N-(3-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O5S/c19-16-8-7-13(11-17(16)28(26,27)21-9-2-1-3-10-21)18(23)20-14-5-4-6-15(12-14)22(24)25/h4-8,11-12H,1-3,9-10H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQASBOBUOKZAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-(3-nitrophenyl)-3-(1-piperidinylsulfonyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.